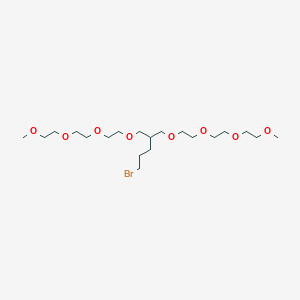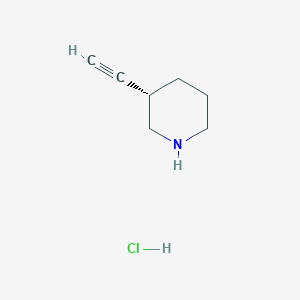![molecular formula C31H20O B12289574 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B12289574.png)
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a naphthalene moiety fused to a dibenzofluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol typically involves multi-step organic reactions. One common method includes the bromination of a benzophenone derivative followed by a coupling reaction with naphthalenylboronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base in an organic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and dibenzofluorene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the polycyclic aromatic structure allows for π-π interactions with other aromatic compounds, which can affect cellular signaling pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenol: A simpler compound with a single naphthalene ring and a hydroxyl group.
2-Naphthalenethiol: Similar structure but with a thiol group instead of a hydroxyl group.
Naphthopyrans: Compounds with a naphthalene ring fused to a pyran ring, exhibiting photochromic properties.
Uniqueness
12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol is unique due to its complex structure, which combines multiple aromatic rings and a hydroxyl group
Propriétés
Formule moléculaire |
C31H20O |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
12-naphthalen-2-ylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaen-12-ol |
InChI |
InChI=1S/C31H20O/c32-31(26-14-13-20-7-1-2-8-21(20)15-26)29-18-24-11-5-3-9-22(24)16-27(29)28-17-23-10-4-6-12-25(23)19-30(28)31/h1-19,32H |
Clé InChI |
OFNSPUYOUQGLRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3(C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C63)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)



![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)

![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)
![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)


![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289570.png)
![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)
